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3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B2644493
CAS No.: 501902-74-5
M. Wt: 251.289
InChI Key: CPCLKKOZSQEDRD-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Sciences

Pyrazole and its derivatives have garnered immense attention from researchers due to their wide-ranging applications and versatile chemical nature. academicstrive.comresearchgate.net This class of five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, serves as a cornerstone in both organic synthesis and medicinal chemistry. bohrium.commdpi.com

The pyrazole ring is considered a "privileged scaffold," a framework that is frequently found in biologically active compounds. bohrium.comnih.gov In heterocyclic chemistry, pyrazoles are highly valued as versatile building blocks for synthesizing more complex molecular architectures. nih.govnih.gov Their ready accessibility and diverse chemical reactivity make them ideal starting materials for constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govnih.gov The ability to introduce a variety of substituents onto the pyrazole ring allows for the creation of large libraries of compounds with tailored properties. researchgate.netnih.gov

The pyrazole ring is a five-membered aromatic heterocycle with a planar structure containing six delocalized π-electrons. orientjchem.org Its unique arrangement of two adjacent nitrogen atoms—one "pyrrole-like" and one "pyridine-like"—gives rise to a distinct set of chemical properties. nih.govencyclopedia.pub The N-unsubstituted pyrazole core is amphoteric, meaning it can act as both a weak acid (donating the proton from the pyrrole-like NH group) and a weak base (accepting a proton at the pyridine-like sp2-hybridized nitrogen). nih.gov This dual nature, along with the phenomenon of tautomerism, can influence its reactivity. researchgate.net

The reactivity of the pyrazole ring is well-defined. Due to the electron-withdrawing nature of the nitrogen atoms, positions 3 and 5 are susceptible to nucleophilic attack. nih.govresearchgate.net Conversely, the ring is activated towards electrophilic substitution, which preferentially occurs at the C4 position. nih.gov

FeatureDescription
Structure Five-membered aromatic ring with three carbon and two adjacent nitrogen atoms.
Aromaticity Planar, conjugated ring with 6 delocalized π-electrons. orientjchem.org
Nitrogen Atoms One acidic, "pyrrole-like" nitrogen (N1) and one basic, "pyridine-like" nitrogen (N2). nih.govencyclopedia.pub
Amphoteric Nature Can act as both a weak acid and a weak base. nih.gov
Tautomerism Exists as tautomeric forms, which can influence reactivity and biological activity. nih.govresearchgate.net
Reactivity Prone to electrophilic substitution at the C4 position and nucleophilic attack at the C3 and C5 positions. nih.govresearchgate.net

While the pharmacological potential of pyrazole derivatives is extensively studied, their application extends into numerous other fields. wisdomlib.orgglobalresearchonline.net The versatility of the pyrazole scaffold makes it a valuable component in agrochemicals, materials science, and catalysis. nih.govnumberanalytics.com

FieldApplication of Pyrazole Derivatives
Agrochemicals Used as active ingredients in herbicides, insecticides, and fungicides. nih.govnumberanalytics.com
Materials Science Employed in the development of dyes, fluorescent substances, and conducting polymers. globalresearchonline.netnumberanalytics.com
Coordination Chemistry Serve as ligands for creating metal complexes used in catalysis. nih.gov

Contextualization of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine within Pyrazole Research

The specific compound this compound can be understood by examining its constituent parts: the 5-aminopyrazole core and the 3-(4-phenoxyphenyl) substituent. This combination suggests a molecule with significant synthetic potential.

The structure of this compound is distinguished by two key features. First, the presence of an amine group at the C5 position makes it a 5-aminopyrazole derivative. These compounds are particularly valuable as precursors in the synthesis of condensed heterocyclic systems. nih.govresearchgate.net The amino group serves as a reactive handle for cyclization reactions to build fused ring structures. nih.gov

Structural ComponentDescriptionSignificance
Core Scaffold 5-AminopyrazoleA versatile building block in organic synthesis, particularly for fused heterocycles. nih.govresearchgate.net
C3-Substituent 4-Phenoxyphenyl groupA large, aromatic moiety that can influence steric and electronic properties and participate in π-stacking.
C5-Substituent Amino group (-NH2)A reactive functional group that enables further chemical transformations, such as cyclization reactions. nih.gov

A thorough review of scientific literature indicates a significant gap in research focused specifically on this compound. There is a lack of published data on its synthesis, characterization, and potential applications. This absence of information presents numerous opportunities for future academic investigation.

Research Opportunities:

Synthetic Methodologies: Development and optimization of efficient synthetic routes to produce this compound would be a foundational step.

Characterization: Detailed structural and spectroscopic analysis (e.g., X-ray crystallography, NMR) is needed to fully understand its molecular geometry and properties. nih.govnih.gov

Derivative Synthesis: The compound is an ideal starting material for synthesizing novel, more complex heterocyclic systems. Its 5-amino group can be utilized in condensation reactions with various electrophiles to create a library of new pyrazole-fused derivatives. nih.govnih.gov

Medicinal Chemistry: Given that structurally related molecules are intermediates for kinase inhibitors, this compound could be explored as a scaffold for developing new therapeutic agents. chemicalbook.com

Materials Science: The presence of the large, conjugated phenoxyphenyl group suggests that the compound and its derivatives could be investigated for potential photophysical properties, such as fluorescence, for applications in materials science.

Research Aims and Scope for Scholarly Investigations of this compound

Scholarly investigations into compounds related to this compound are primarily aimed at exploring their potential as therapeutic agents due to the wide range of biological activities exhibited by the pyrazole scaffold. mdpi.comnih.gov The research aims for this class of compounds generally fall into the following categories:

Anticancer Activity: A significant area of research is the development of pyrazole derivatives as anticancer agents. mdpi.comontosight.ai Studies explore their ability to inhibit the growth of tumor cells and induce apoptosis (programmed cell death). ontosight.ai The pyrazole structure is considered a "privileged scaffold" in the design of anticancer agents targeting various tumor mechanisms. mdpi.com

Anti-inflammatory Effects: Pyrazole compounds are investigated for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis. ontosight.ai

Antimicrobial Properties: The potential of pyrazole derivatives as new antimicrobial agents is another key research focus, aiming to combat various bacterial and fungal pathogens. ontosight.aiontosight.ai

The scope of these investigations often involves the synthesis of a series of related derivatives to establish structure-activity relationships (SARs). nih.gov For instance, research has focused on a closely related compound, 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, which serves as a key intermediate in the synthesis of Zanubrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in oncology. Another related molecule, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a crucial intermediate for Ibrutinib, another BTK inhibitor. chemicalbook.com

Detailed research findings specifically for this compound are not extensively documented in the available literature. The primary focus remains on its more complex derivatives or precursors that have demonstrated significant biological activity.

Table 1: General Biological Activities Investigated in the 1H-Pyrazol-5-amine Class

Biological Activity Research Focus Representative References
Anticancer Inhibition of cancer cell growth and induction of apoptosis. ontosight.ai, mdpi.com, nih.gov
Anti-inflammatory Potential treatment for inflammatory conditions like arthritis. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3O B2644493 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine CAS No. 501902-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-phenoxyphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-15-10-14(17-18-15)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-10H,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCLKKOZSQEDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 4 Phenoxyphenyl 1h Pyrazol 5 Amine

Retrosynthetic Analysis of the 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine Framework

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by systematically deconstructing the target molecule into simpler, commercially available starting materials.

The most common and strategically sound approach for the retrosynthesis of the pyrazole (B372694) ring involves disconnection of the C3-N2 and C5-N1 bonds. This leads to two key synthons: a 1,3-dielectrophile and a hydrazine (B178648) synthon. For the specific target, this compound, this disconnection strategy points to a β-ketonitrile as the ideal three-carbon precursor. beilstein-journals.orgnih.gov

The primary retrosynthetic pathway is as follows:

Target Molecule: this compound

Disconnection (C3-N2, C5-N1): This breaks the pyrazole ring, recognizing its formation from a condensation reaction.

Synthons: This reveals a hydrazine synthon (H₂N-NH₂) and a β-ketonitrile synthon. The β-ketonitrile required is 3-oxo-3-(4-phenoxyphenyl)propanenitrile (B3236221).

Synthetic Equivalents: The synthetic equivalent for the hydrazine synthon is hydrazine hydrate (B1144303) (N₂H₄·H₂O). The β-ketonitrile can be prepared from precursors such as 4-phenoxyacetophenone or 4-phenoxybenzoyl chloride.

This approach is highly effective as the nitrile group in the β-ketonitrile precursor directly gives rise to the 5-amino group on the pyrazole ring upon cyclization with hydrazine. nih.gov

Table 1: Retrosynthetic Analysis of the Pyrazole Core
Disconnection PointSynthon 1Synthetic Equivalent 1Synthon 2Synthetic Equivalent 2
C3-N2 and C5-N1 BondsHydrazineHydrazine Hydrate3-Oxo-3-(4-phenoxyphenyl)propanenitrile cation3-Oxo-3-(4-phenoxyphenyl)propanenitrile

The 4-phenoxyphenyl moiety is a stable substituent that can be carried through the synthesis or formed from simpler precursors. A logical disconnection is the ether linkage (C-O bond), suggesting a nucleophilic aromatic substitution reaction.

Disconnection (Aryl Ether C-O Bond): This breaks down the 4-phenoxyphenyl group into phenol (B47542) and a 4-halophenyl precursor. For instance, 3-oxo-3-(4-chlorophenyl)propanenitrile could be a precursor, which would undergo an etherification reaction with phenol. More commonly, the synthesis starts with a pre-formed phenoxyphenyl building block like 4-phenoxybenzoic acid or 4-phenoxybenzonitrile (B1345653).

The 5-amine substituent is an integral part of the most efficient synthetic strategies. Rather than being added to a pre-formed pyrazole ring, it is typically formed concurrently with the ring itself. As highlighted in the pyrazole ring disconnection, the use of a β-ketonitrile (a molecule containing both a ketone and a nitrile group separated by a methylene (B1212753) group) as the 1,3-dielectrophile is the key. beilstein-journals.orgnih.gov During the cyclocondensation reaction with hydrazine, the ketone reacts with one nitrogen atom, and the nitrile group reacts with the other, directly installing the amine at the C5 position. nih.gov

Established Synthetic Routes to this compound

The synthesis of substituted 5-aminopyrazoles is well-documented, with several reliable methods available. These routes primarily leverage the principles identified in the retrosynthetic analysis.

The most direct and widely used method for constructing 3-aryl-5-aminopyrazoles is the cyclocondensation of a β-ketonitrile with hydrazine. beilstein-journals.orgnih.gov This reaction is a variation of the classic Knorr pyrazole synthesis. beilstein-journals.orgnih.gov

The reaction proceeds via two key steps:

Nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.

Subsequent intramolecular cyclization, where the second hydrazine nitrogen atom attacks the nitrile carbon, followed by tautomerization to yield the aromatic 5-aminopyrazole ring. nih.gov

This method is highly regioselective and efficient for producing the desired isomer. nih.govpsu.edu A typical procedure involves refluxing the β-ketonitrile and hydrazine hydrate in a suitable solvent such as ethanol (B145695). nih.gov

Table 2: General Cyclocondensation for 3-Aryl-5-Aminopyrazoles
Reactant 1Reactant 2Key ConditionsProduct
3-Oxo-3-(aryl)propanenitrileHydrazine HydrateReflux in Ethanol3-Aryl-1H-pyrazol-5-amine

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants, offer an efficient and atom-economical approach to complex molecules. nih.govrsc.org While a specific MCR for this compound is not prominently reported, numerous MCRs exist for the synthesis of structurally related substituted pyrazoles. rsc.orgmdpi.com

A common MCR strategy for pyrazoles involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile), and a hydrazine. rsc.orgmdpi.com These reactions often proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration/aromatization steps. The diversity of commercially available aldehydes and active methylene compounds allows for the rapid generation of a library of substituted pyrazoles.

For instance, a three-component reaction between an aromatic aldehyde, malononitrile (B47326), and hydrazine can yield 5-amino-3-aryl-4-cyanopyrazoles, demonstrating the power of MCRs in assembling the core aminopyrazole structure. beilstein-journals.orgnih.gov

Substitution Reaction: Phenol and a p-halobenzonitrile (e.g., p-fluorobenzonitrile) are reacted in the presence of a base (such as potassium carbonate) in a polar aprotic solvent (like DMF) to form 4-phenoxybenzonitrile.

Addition Reaction (Pinner Reaction): The resulting 4-phenoxybenzonitrile is treated with ethanol and a strong acid (generated from acetyl chloride) to produce the corresponding 4-phenoxybenzoiminoethyl ester hydrochloride.

Condensation Reaction: This intermediate is then condensed with malononitrile in the presence of a base to form an enamine intermediate.

Cyclization Reaction: Finally, the enamine intermediate is dissolved in a solvent like ethanol and reacted with hydrazine hydrate to induce cyclization, yielding the target aminopyrazole structure.

This stepwise approach provides high control over the introduction of the phenoxyphenyl moiety and culminates in the reliable formation of the pyrazole ring.

Advanced Synthetic Techniques and Process Enhancements for this compound

Recent advancements in synthetic organic chemistry have introduced several techniques that enhance reaction rates, improve yields, and promote greener processes. These methods are applicable to the synthesis of pyrazole derivatives and can be extrapolated for the efficient production of this compound.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields with improved purity. For the synthesis of pyrazole derivatives, microwave heating has been shown to be highly effective.

A general method for the microwave-mediated synthesis of 1-aryl-1H-pyrazole-5-amines involves the reaction of an appropriate α-cyanoketone with an aryl hydrazine in 1 M HCl. nih.gov This mixture is heated in a microwave reactor at elevated temperatures, typically around 150 °C, for a short duration of 10-15 minutes. nih.gov This protocol is noted for its efficiency, scalability, and the use of water as a solvent, which aligns with green chemistry principles. nih.gov Extrapolating this to the target molecule, the reaction of 3-oxo-3-(4-phenoxyphenyl)propanenitrile with hydrazine hydrate under microwave irradiation would be a promising route. The significant reduction in reaction time compared to conventional heating methods is a key advantage.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole-5-amines

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeSeveral hours (e.g., >20 hours) dergipark.org.trMinutes (e.g., 8-10 min) nih.govdergipark.org.tr
TemperatureReflux temperature of solvent (e.g., 60-110 °C) nih.govHigher temperatures achievable (e.g., 150 °C) nih.gov
YieldModerate to goodGood to excellent (typically 70-90%) nih.gov
SolventOften organic solvents (e.g., ethanol, acetic acid) nih.govCan utilize green solvents like water nih.gov
PurificationOften requires column chromatographyMinimal purification, often simple filtration rti.org

Ultrasound irradiation is another non-conventional energy source that can enhance chemical reactivity. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. Ultrasound-assisted organic synthesis (UAOS) is recognized as a green chemistry technique that often leads to higher yields, shorter reaction times, and milder reaction conditions.

The synthesis of various pyrazole derivatives has been successfully achieved using ultrasound. For instance, three-component reactions involving 5-aminopyrazoles, aldehydes, and other reagents have been efficiently carried out under ultrasonic irradiation in water. nih.govnih.gov These methods are advantageous due to the use of environmentally benign solvents, easy workup procedures, and excellent yields. nih.gov The application of ultrasound could be particularly beneficial for the synthesis of this compound by promoting the efficient condensation of 3-oxo-3-(4-phenoxyphenyl)propanenitrile and hydrazine, potentially at lower temperatures and in shorter times than conventional methods.

Mechanochemistry, or synthesis via grinding, is a solvent-free or low-solvent technique where mechanical energy is used to induce chemical reactions. By grinding solid reactants together, often with a catalytic amount of liquid (liquid-assisted grinding) or a solid catalyst, reactions can be carried out without the need for bulk solvents. This approach is highly aligned with the principles of green chemistry, as it minimizes waste and energy consumption.

The primary precursor for the synthesis of this compound is 3-oxo-3-(4-phenoxyphenyl)propanenitrile, also known as 4-phenoxybenzoylacetonitrile. The synthesis of this key intermediate is a critical step that can be optimized using catalytic methods. This β-ketonitrile is typically formed through a Claisen condensation reaction between a ketone (4-phenoxyacetophenone) and a nitrile source (e.g., ethyl cyanoacetate (B8463686) or cyanoacetic acid) in the presence of a base.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally friendly by adopting these principles, particularly through the use of alternative reaction conditions.

One of the most impactful green chemistry principles is the reduction or elimination of solvents, which often account for the majority of waste in a chemical process. Solvent-free, or solid-state, reactions offer significant environmental benefits.

The synthesis of pyrazole derivatives under solvent-free conditions has been successfully demonstrated. These reactions are often facilitated by grinding the reactants together, sometimes with a catalyst, or by heating a mixture of the neat reactants. For the synthesis of the target compound, a mixture of solid 3-oxo-3-(4-phenoxyphenyl)propanenitrile and hydrazine hydrate could be heated directly, potentially with a catalytic amount of acid or base, to induce cyclization without the need for a bulk solvent. This approach not only reduces solvent waste but can also simplify the workup procedure, as the product may crystallize directly from the reaction mixture upon cooling.

Table 2: Summary of Green Synthetic Approaches for Pyrazole Synthesis

TechniqueKey Green Chemistry AdvantageApplicability to Target Compound
Microwave-Assisted SynthesisEnergy efficiency, reduced reaction time, use of green solvents (e.g., water). nih.govHigh potential for rapid and efficient synthesis from the corresponding β-ketonitrile and hydrazine.
Ultrasound-Assisted SynthesisEnergy efficiency, use of aqueous media, milder conditions. nih.govApplicable for promoting the reaction, especially in green solvents like water.
Solvent-Free Synthesis (Mechanochemistry)Elimination of solvent waste, reduced energy consumption.Feasible by grinding or heating the neat reactants, representing a highly eco-friendly route.

Use of Eco-Friendly Reagents and Catalysts

The pursuit of environmentally benign synthetic routes has led to the adoption of greener alternatives to traditional, often hazardous, reagents and catalysts. nih.gov In the context of pyrazole synthesis, this includes catalyst-free reactions, the use of water as a solvent, and the application of recyclable catalysts. mdpi.comthieme-connect.com

Catalyst-Free and Water-Based Syntheses: Many modern methods for synthesizing pyrazole derivatives aim to simplify reaction conditions by eliminating the need for catalysts and toxic organic solvents. mdpi.com For instance, the condensation reaction between a β-ketonitrile (like 3-oxo-3-(4-phenoxyphenyl)propanenitrile) and hydrazine hydrate can potentially be performed in aqueous media or under solvent-free conditions, often facilitated by microwave or ultrasonic irradiation. sci-hub.semdpi.com These techniques can reduce reaction times and energy consumption while avoiding volatile organic compounds. sci-hub.se

Recyclable and Heterogeneous Catalysts: When a catalyst is necessary, green chemistry principles favor the use of heterogeneous or recyclable catalysts. Examples applicable to pyrazole synthesis include:

Ionic Liquids: Ionic liquids such as [Et3NH][HSO4] have been used as reusable catalysts for the one-pot, three-component synthesis of pyrazole derivatives under solvent-free conditions. researchgate.net

Nanocatalysts: Magnetic nanoparticles, for example, silica-coated iron oxide functionalized with acidic or basic groups, serve as highly efficient and easily recoverable catalysts for multicomponent reactions leading to pyrazole formation. rsc.org A poly(aniline-co-melamine)@MnFe2O4 nanocomposite has also been reported as an effective catalyst for synthesizing pyrazole-5-ol derivatives. nih.gov

Solid Acids: Solid-supported acid catalysts like silica-supported sulfuric acid (H2SO4·SiO2) can replace corrosive mineral acids, facilitating easier work-up and catalyst recovery. thieme-connect.com

The following table summarizes various eco-friendly catalytic systems used in the synthesis of pyrazole derivatives, which could be adapted for the target compound.

Catalyst SystemReaction TypeSolventKey Advantages
None (Catalyst-Free)CondensationEthanol / Acetonitrile (B52724)Simplicity, avoids catalyst toxicity and cost. mdpi.com
WaterMulticomponent ReactionWaterEnvironmentally benign, inexpensive solvent. thieme-connect.com
[Et3NH][HSO4] (Ionic Liquid)Three-Component CondensationSolvent-FreeRecyclable, cost-effective, high yields. researchgate.net
Fe3O4@SiO2@vanillin@thioglycolic acidThree-Component MechanochemicalSolvent-FreeRecyclable magnetic catalyst, short reaction times, high yields. rsc.org
CeO2/CuO@GQDs@NH2 NanocompositeOne-Pot SynthesisWaterHigh efficiency in aqueous medium. thieme-connect.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how much of the reactants' mass is incorporated into the final product. organic-chemistry.org Syntheses with high atom economy are inherently less wasteful.

Multicomponent Reactions (MCRs): MCRs are prime examples of atom-economical processes, as they combine three or more reactants in a single step to form a complex product, with few or no byproducts. The synthesis of 5-aminopyrazole-4-carbonitriles, structurally related to the target compound, is often achieved through a three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative. rsc.org This approach is highly efficient and operationally simple. nih.gov

Cycloaddition Reactions: The 1,3-dipolar cycloaddition is another atom-economical route to the pyrazole core. nih.gov This reaction typically involves the cycloaddition of a diazo compound or a nitrilimine with an alkyne or alkene. nih.govnih.gov While requiring specific precursors, these methods are highly efficient in constructing the pyrazole ring with high regioselectivity. organic-chemistry.org

Derivatization and Functionalization Strategies of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These sites include the primary amine at the C5 position, the C4 position of the pyrazole ring, and the phenoxyphenyl moiety.

Modifications at the Amine Functionality

The primary amino group at the C5 position is a versatile handle for derivatization. mdpi.com Standard amine chemistry can be employed to introduce a wide variety of functional groups.

Acylation: The amine can readily react with acyl chlorides or anhydrides to form amides.

Alkylation: Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is an efficient method for introducing alkyl or benzyl (B1604629) groups. mdpi.com

Formation of Schiff Bases: Condensation with aldehydes or ketones yields imines (Schiff bases), which can be valuable intermediates for further transformations. mdpi.com

Diazotization: The amino group can be converted to a diazonium salt, which can then undergo various coupling reactions.

The following table provides examples of derivatization reactions applicable to the amine functionality.

ReagentReaction TypeProduct Functional Group
Acyl Chloride (e.g., Acetyl Chloride)AcylationAmide
Aldehyde (e.g., Benzaldehyde) + NaBH4Reductive AminationSecondary Amine
Phenyl IsothiocyanateAdditionThiourea
Dansyl ChlorideSulfonylationSulfonamide

Substitution Reactions on the Pyrazole Ring

The pyrazole ring itself can undergo substitution reactions, primarily electrophilic substitution at the C4 position, which is activated by the adjacent nitrogen atoms and the C5-amino group. orientjchem.org

Halogenation: The C4 position of 3-aryl-1H-pyrazol-5-amines is readily halogenated using N-halosuccinimides (NXS). beilstein-archives.org Reactions with N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and N-chlorosuccinimide (NCS) can introduce bromine, iodine, and chlorine atoms, respectively, onto the C4 position under mild, metal-free conditions. beilstein-archives.org These halogenated derivatives serve as versatile intermediates for further cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov

Condensation and Cyclization: The C4 position can also participate in condensation reactions. For example, 5-aminopyrazoles can react with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls to form fused heterocyclic systems like pyrazolo[3,4-b]pyridines. nih.gov

Functionalization of the Phenoxyphenyl Moiety

The phenoxyphenyl group consists of two phenyl rings linked by an ether oxygen. Both rings are available for electrophilic aromatic substitution, though their reactivity is influenced by the existing substituents.

The Phenyl Ring Attached to the Pyrazole (Ring A): This ring is substituted by the pyrazole group at its C4 position. The pyrazole ring generally acts as a deactivating group, directing incoming electrophiles to the meta positions (relative to the pyrazole).

The Terminal Phenyl Ring (Ring B): This ring is activated by the electron-donating phenoxy group (-OPh), which is an ortho-, para-director. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is expected to occur preferentially at the ortho and para positions of this terminal ring.

The introduction of functional groups onto the phenoxyphenyl moiety can significantly alter the electronic and steric properties of the entire molecule. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 3 4 Phenoxyphenyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

While specific experimental spectra for this compound are not widely published, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be derived from data for analogous structures, such as 3-phenyl-1H-pyrazol-5-amine and 4-phenoxyaniline. chemicalbook.comchemicalbook.com The analysis involves predicting the chemical shift (δ, in ppm), the multiplicity of the signal (e.g., singlet, doublet), and the coupling constants (J, in Hz).

Predicted ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring, the phenoxy group, and the amine protons. The aromatic protons of the two phenyl rings will appear as complex multiplets in the range of δ 6.9-7.8 ppm. The pyrazole C4-H proton is anticipated to be a singlet around δ 5.8-6.0 ppm. The amine (NH₂) and pyrazole (NH) protons are expected to appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

Predicted ¹³C NMR Data: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be expected to show 15 distinct signals, corresponding to its 15 carbon atoms, assuming free rotation around the ether linkage and no peak overlap. Key signals would include those for the pyrazole ring carbons (C3, C4, and C5) and the carbons of the two aromatic rings.

Predicted ¹H NMR Data for this compound (in DMSO-d₆) This data is predicted based on analysis of structurally similar compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazole C4-H 5.85 s (singlet) -
Phenyl H2', H6' 7.75 d (doublet) ~8.5
Phenyl H3', H5' 7.05 d (doublet) ~8.5
Phenyl H2'', H6'' 7.15 d (doublet) ~7.8
Phenyl H3'', H5'' 7.40 t (triplet) ~7.8
Phenyl H4'' 7.25 t (triplet) ~7.4
Amine NH₂ 5.10 br s (broad singlet) -

Predicted ¹³C NMR Data for this compound (in DMSO-d₆) This data is predicted based on analysis of structurally similar compounds.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrazole C3 148.5
Pyrazole C4 90.0
Pyrazole C5 155.0
Phenyl C1' 127.0
Phenyl C2', C6' 128.0
Phenyl C3', C5' 119.0
Phenyl C4' 156.0
Phenyl C1'' 157.5
Phenyl C2'', C6'' 118.5
Phenyl C3'', C5'' 130.0

To confirm the assignments made in 1D NMR and to establish the complete connectivity of the molecule, a series of 2D NMR experiments are employed. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons on the aromatic rings (e.g., between H2'/H6' and H3'/H5' on the first ring, and among H2''/H6'', H3''/H5'', and H4'' on the second ring), confirming their spin systems. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu This is crucial for definitively assigning the chemical shifts of protonated carbons. For instance, the signal for the pyrazole C4-H proton would show a cross-peak with the signal for the C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C coupling). numberanalytics.com It is exceptionally powerful for piecing together the molecular skeleton by connecting fragments. Key HMBC correlations would include:

The pyrazole C4-H proton showing correlations to C3 and C5, confirming the pyrazole ring structure.

The phenyl protons H2' and H6' showing correlations to the pyrazole C3, linking the phenoxyphenyl group to the correct position on the pyrazole ring.

Protons H3' and H5' showing a correlation to the ether oxygen-linked carbon C1'', confirming the phenoxy linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is useful for determining conformation and stereochemistry. In this molecule, NOESY could show through-space correlations between protons on the two different phenyl rings, providing information about their relative orientation.

The 1H-pyrazole-5-amine scaffold is known to exhibit prototropic tautomerism, a phenomenon where isomers that differ in the location of a proton are in equilibrium. researchgate.net For this compound, two primary tautomeric forms are possible: the 3-aryl-5-amino form and the 5-aryl-3-amino form.

NMR spectroscopy is the primary tool for investigating this equilibrium in solution. researchgate.net The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. In some cases, if the proton exchange between the tautomers is slow on the NMR timescale (often observed at low temperatures or in specific solvents like DMSO), separate signals for each tautomer can be observed and quantified. researchgate.net For many 3(5)-substituted pyrazoles, the 3-substituted tautomer is found to be the more stable form in solution. rsc.org The broad signals often observed for the NH and NH₂ protons are a result of this dynamic exchange process.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). thermofisher.com This allows for the determination of the elemental formula of a compound, providing a powerful confirmation of its identity.

For this compound, the molecular formula is C₁₅H₁₃N₃O. The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements.

Molecular Formula: C₁₅H₁₃N₃O

Calculated Exact Mass: 251.10586 Da

An experimental HRMS measurement yielding a mass value very close to this theoretical value would provide strong evidence for the assigned molecular formula.

In tandem mass spectrometry (MS/MS), the molecular ion (or a specific fragment ion) is selected and then subjected to collision-induced dissociation (CID) to break it into smaller fragments. The analysis of these fragments provides valuable information about the molecule's structure. gre.ac.uk The fragmentation of this compound would be expected to follow pathways characteristic of its functional groups: the pyrazole ring, the diaryl ether linkage, and the amine group. researchgate.netlibretexts.org

Key predicted fragmentation pathways include:

Cleavage of the Ether Bond: A primary fragmentation would be the cleavage of the C-O bond of the diaryl ether, leading to ions corresponding to the phenoxy radical ([C₆H₅O]⁺, m/z 93) and the 3-(4-hydroxyphenyl)-1H-pyrazol-5-amine cation ([C₉H₈N₃O]⁺, m/z 174) or vice versa.

Fragmentation of the Pyrazole Ring: Pyrazole rings typically fragment via the loss of stable neutral molecules like HCN (27 Da) or N₂ (28 Da). researchgate.net This would lead to a series of smaller fragment ions.

Loss of Ammonia: Cleavage adjacent to the amine group can result in the loss of NH₃ (17 Da).

Predicted Major Fragments in MS/MS of this compound

m/z (Mass-to-Charge Ratio) Possible Fragment Identity Fragmentation Pathway
251.11 [M+H]⁺ (Protonated Molecule) -
184.08 [M - C₆H₅]⁺ Loss of phenyl radical
174.07 [M - C₆H₅O + H]⁺ Cleavage of ether bond
158.08 [M - C₆H₅O - NH₂]⁺ Ether cleavage followed by loss of amino radical
93.03 [C₆H₅O]⁺ Phenoxy cation from ether cleavage

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. For this compound, these techniques would provide key insights into its structural features.

The FTIR spectrum would be expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. The N-H stretching vibrations of the primary amine (NH2) group and the pyrazole N-H would typically appear as distinct bands in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl and phenoxy rings would be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and aromatic rings would likely produce a series of complex bands in the 1400-1650 cm⁻¹ region. The C-O-C stretching of the ether linkage is expected in the 1200-1250 cm⁻¹ range.

Raman spectroscopy , being complementary to FTIR, would be particularly useful for identifying vibrations of non-polar bonds. The symmetric stretching of the aromatic rings would be expected to produce a strong Raman signal.

Table 1: Expected IR and Raman Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Amine (N-H) Stretching 3200-3500 Weak
Pyrazole (N-H) Stretching ~3150 Moderate
Aromatic (C-H) Stretching 3000-3100 Strong
Pyrazole & Aromatic (C=N, C=C) Stretching 1400-1650 Strong
Ether (C-O-C) Asymmetric Stretching 1200-1250 Moderate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorption bands arising from π → π* and n → π* transitions within the conjugated system formed by the pyrazole ring and the attached aromatic moieties.

The extensive conjugation in this molecule would be expected to result in absorption maxima at longer wavelengths (a bathochromic or red shift). The presence of the auxochromic amino (-NH2) and phenoxy (-OPh) groups, which are electron-donating, would further contribute to this shift. Typically, pyrazole derivatives with extended aromatic systems exhibit strong absorption bands in the UV region, often extending into the visible range depending on the specific substitution pattern and solvent polarity.

Table 2: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Range (nm)
π → π* Phenyl, Phenoxy, Pyrazole rings 250-350

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

A successful single crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the planar nature of the pyrazole ring and the relative orientations of the 4-phenoxyphenyl and amine substituents. For similar pyrazole structures, the phenyl rings are often twisted out of the plane of the central pyrazole ring.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or P-1
a (Å) 10-20
b (Å) 5-15
c (Å) 15-25
β (°) 90-110

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity and performing quantitative analysis of chemical compounds.

Developing a robust High-Performance Liquid Chromatography (HPLC) method is crucial for the quality control of this compound. A reversed-phase HPLC method would likely be the most suitable approach.

Method development would involve optimizing several parameters, including the stationary phase (e.g., C18 column), the mobile phase composition (typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), the flow rate, and the detection wavelength (determined from the UV-Vis spectrum). The goal is to achieve a sharp, symmetrical peak for the target compound with a reasonable retention time and good resolution from any potential impurities. Method validation would then be performed to ensure its accuracy, precision, linearity, and robustness.

Table 4: Illustrative HPLC Method Parameters for this compound

Parameter Typical Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at λmax (e.g., 280 nm)
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives

Due to its relatively low volatility and the presence of polar amine and pyrazole N-H functional groups, direct analysis of this compound by gas chromatography (GC) is challenging. These functional groups can lead to poor peak shape, tailing, and potential thermal degradation in the GC inlet and column. To overcome these limitations, the compound is typically converted into a more volatile and thermally stable derivative prior to analysis. Silylation is a common and effective derivatization strategy for compounds containing active hydrogen atoms.

Derivatization with Silylating Reagents

The primary and secondary amine protons, as well as the pyrazole N-H proton, are reactive towards silylating agents. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This derivatization significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. The reaction can produce a mixture of mono-, di-, and tri-silylated products, depending on the reaction conditions, but typically aims for the formation of the per-silylated derivative for consistent results.

GC-MS Analysis of the Trimethylsilyl Derivative

Once derivatized, the resulting trimethylsilyl derivative of this compound can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This technique provides both chromatographic separation and mass spectrometric identification of the analyte. The retention time of the derivative is characteristic under a specific set of GC conditions, while the mass spectrum provides a fragmentation pattern that can confirm the molecular structure.

A hypothetical GC method for the analysis of the tris-trimethylsilyl derivative of this compound is presented in the table below. The conditions are based on typical methods for the analysis of silylated aromatic amines and heterocyclic compounds.

ParameterCondition
GC Column 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1 ratio)
Oven Temperature Program Initial 150 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min
MS Transfer Line Temp 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Expected Retention Time ~18-22 minutes (for the tris-TMS derivative)

The mass spectrum of the trimethylsilyl derivative would be expected to show a molecular ion peak corresponding to the derivatized compound, along with characteristic fragments resulting from the loss of methyl groups ([M-15]+) and the entire trimethylsilyl group ([M-73]+), which aids in structural confirmation.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

Methodology

In a typical TLC analysis for monitoring a reaction, a small aliquot of the reaction mixture is spotted onto a TLC plate (usually silica (B1680970) gel 60 F254). Alongside it, spots of the starting materials are also applied for reference. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. Due to the presence of the polar amine group, this compound is more polar than its precursors, such as the corresponding diketone or nitrile intermediate. Consequently, the product will have a lower retention factor (Rf) value compared to the less polar starting materials in a normal-phase TLC system.

The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the appearance and intensification of the product spot over time.

Solvent Systems and Visualization

The choice of the eluent system is crucial for achieving good separation. A common mobile phase for compounds of this polarity is a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to obtain optimal separation, typically aiming for an Rf value of 0.3-0.5 for the product.

After development, the spots are visualized. As this compound contains aromatic rings, it is UV-active and can be visualized under a UV lamp (at 254 nm), where it will appear as a dark spot on a fluorescent background. For further visualization, or if the starting materials are not UV-active, the plate can be stained with various reagents. A potassium permanganate (B83412) (KMnO4) stain is often effective, as the amine and pyrazole moieties can be oxidized, resulting in a yellow or brown spot on a purple background.

The following table illustrates a hypothetical TLC analysis for monitoring the synthesis of this compound from a less polar precursor.

CompoundHypothetical Rf Value (Hexane:Ethyl Acetate 3:1)Hypothetical Rf Value (Hexane:Ethyl Acetate 1:1)Visualization Method
Starting Material (e.g., a phenoxyphenyl diketone)0.750.85UV (254 nm), KMnO4 stain
This compound (Product)0.200.40UV (254 nm), KMnO4 stain

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for this compound will appear and grow stronger. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Computational and Theoretical Investigations of 3 4 Phenoxyphenyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. These methods are used to predict molecular geometries, orbital energies, and charge distributions with a high degree of accuracy. For pyrazole (B372694) derivatives, DFT has been widely used to analyze molecular properties and correlate them with experimental findings nih.gov.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

The structure of this compound consists of a central pyrazole ring substituted with an amine group and a 4-phenoxyphenyl group. Due to steric hindrance, the aromatic rings (the phenyl group and the phenoxy-substituted phenyl group) are not expected to be coplanar with the pyrazole ring. X-ray diffraction studies on structurally similar pyrazole derivatives have confirmed such non-planar arrangements. For instance, in 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the phenyl ring and the methoxybenzene group are rotated by 29.41° and 37.01°, respectively, from the central pyrazole ring nih.gov. A similar twisted conformation would be anticipated for this compound. DFT calculations are capable of predicting these structural parameters with results that are often in excellent agreement with experimental data from X-ray crystallography mdpi.com.

Table 1: Representative Calculated vs. Experimental Structural Parameters for a Pyrazoline Derivative This table presents data for a related compound, 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, to illustrate the typical accuracy of DFT calculations in predicting molecular geometry.

ParameterBond Length (Å) - Calculated (DFT)Bond Length (Å) - Experimental (X-ray)
N-N1.3791.356(3)
C-N (ring)1.3851.365(4)
C=N (ring)1.3001.332(4)

Source: Adapted from reference mdpi.com.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties unesp.br. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity) youtube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. DFT calculations are commonly used to determine the energies of these frontier orbitals. For pyrazole-containing compounds, the HOMO is often localized over the pyrazole ring and electron-rich substituents, while the LUMO may be distributed across the aromatic systems.

Table 2: Calculated Frontier Molecular Orbital Energies for Representative Pyrazole Derivatives This table shows FMO data for related compounds to provide context for the expected electronic properties of this compound.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Source
N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide-5.3130-0.26785.0452 nih.gov
A triazole-based compound (for comparison)--3.08 researchgate.net

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule deeporigin.comlibretexts.org. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack researchgate.net. Green and yellow represent areas of neutral or intermediate potential researchgate.net.

For this compound, an EPS map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atoms of the pyrazole ring and the oxygen atom of the phenoxy group, due to the presence of lone pairs of electrons. These sites represent the most likely areas for hydrogen bonding and interactions with electrophiles researchgate.net.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the acidic N-H protons of the pyrazole ring and the amine group. These regions are electrophilic and can act as hydrogen bond donors.

The EPS map provides a powerful visual guide for predicting non-covalent interactions, such as those between a ligand and its protein target deeporigin.com.

Molecular Modeling and Docking Studies with Protein Targets

Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex researchgate.net. This method is crucial in drug discovery for screening potential inhibitors and understanding their binding mechanisms.

The pyrazole scaffold is a well-known pharmacophore found in many biologically active compounds, particularly protein kinase inhibitors researchgate.net. Therefore, it is plausible that this compound could interact with the active sites of various protein kinases.

A molecular docking simulation would place the molecule into the binding pocket of a target protein and predict the key intermolecular interactions. For a typical kinase inhibitor, these interactions often include:

Hydrogen Bonds: The N-H groups of the pyrazole ring and the 5-amino group are excellent hydrogen bond donors, which can interact with the backbone carbonyls and amino acid side chains in the hinge region of a kinase.

Hydrophobic Interactions: The two phenyl rings of the phenoxyphenyl group can engage in hydrophobic and π-π stacking interactions with nonpolar residues in the active site.

Pi-Cation Interactions: The electron-rich aromatic rings could potentially interact with positively charged residues like Lysine or Arginine.

Docking studies of other pyrazoline derivatives with the Epidermal Growth Factor Receptor (EGFR), a protein kinase, have identified interactions with key residues such as Thr 766, Gln 767, and Met 769 researchgate.net. Similar interaction patterns would be explored for this compound with its potential protein targets.

Following the prediction of the binding pose, docking algorithms use scoring functions to estimate the binding affinity of the ligand-protein complex. This score is often expressed as a free energy of binding (e.g., in kcal/mol), where a more negative value indicates a more favorable and stable interaction.

These binding energy calculations allow for the ranking of different compounds and the prediction of their potential inhibitory activity. Studies on various pyrazole derivatives have reported a range of binding energies depending on the specific compound and the protein target. These values provide a benchmark for assessing the potential affinity of this compound.

Table 3: Predicted Binding Energies for Representative Pyrazole Derivatives Against Protein Kinase Targets This table showcases binding energy data from docking studies of similar compounds to illustrate the range of affinities that might be predicted for this compound.

Ligand ClassProtein TargetPredicted Binding EnergySource
Pyrazole DerivativeVEGFR-2-10.09 kJ/mol researchgate.net
Pyrazole DerivativeAurora A-8.57 kJ/mol researchgate.net
Pyrazole DerivativeCDK2-10.35 kJ/mol researchgate.net
Pyrazol-1-yl]methanone DerivativePhosphodiesterase (PDE)-9.7 kcal/mol semanticscholar.org

These computational predictions of binding affinity are invaluable for prioritizing compounds for further experimental testing and for guiding the design of new, more potent analogues.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed information on their motion and conformational flexibility. eurasianjournals.comnih.gov This technique is invaluable for understanding how this compound behaves in a biological environment, such as in solution or when interacting with a protein target. mdpi.comfrontiersin.org

In solution, a molecule like this compound is not static but exists as an ensemble of different conformations. MD simulations can map this conformational landscape by simulating the atomic movements over time. eurasianjournals.comarxiv.org Key to this is the torsional flexibility around the single bonds connecting the pyrazole, phenyl, and phenoxy rings.

Table 1: Representative Dihedral Angles for Conformational Analysis

Dihedral AngleDescriptionTypical Range (degrees)
C4(pyrazole)-C3-C(phenyl)-C(phenyl)Rotation around the pyrazole-phenyl bond-180 to 180
C4(phenyl)-O-C(phenoxy)-C(phenoxy)Rotation around the ether linkage-180 to 180

Note: This table illustrates the types of parameters analyzed in an MD simulation; specific values for this compound would be generated from the simulation data.

MD simulations are extensively used to assess the stability of a ligand bound to its biological target, such as an enzyme or receptor. nih.govresearchgate.net After an initial binding pose is predicted by molecular docking, an MD simulation of the ligand-protein complex can provide insights into the durability of the interaction. nih.gov The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions over the course of the simulation. researchgate.netresearchgate.net A stable complex will typically show the RMSD values plateauing after an initial equilibration period. researchgate.net

Furthermore, these simulations can elucidate the specific interactions that maintain the complex, such as hydrogen bonds and hydrophobic contacts, and how they evolve over time. nih.govnih.gov By analyzing the persistence of these interactions, researchers can qualitatively estimate the stability of the protein-ligand complex. nih.gov This information is critical for understanding the mechanism of action and for designing analogs with improved binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are powerful tools in drug discovery for predicting the activity of unsynthesized compounds, thereby guiding the design of more potent analogs. nih.govnih.gov

The development of a QSAR model for analogs of this compound would begin with a dataset of structurally similar pyrazole amines with experimentally measured biological activity (e.g., inhibitory concentration, IC50). researchgate.netnih.gov For each molecule, a set of numerical descriptors representing its physicochemical properties is calculated. nih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are then used to build a model that correlates these descriptors with the observed activity. biointerfaceresearch.comresearchgate.net

Once a statistically robust and validated model is established, it can be used to predict the activity of new, designed analogs of this compound. nih.govresearchgate.net This allows chemists to prioritize the synthesis of compounds with the highest predicted potency, saving time and resources. elsevierpure.com

The selection of appropriate molecular descriptors is a critical step in building a predictive QSAR model. nih.gov For pyrazole amines, these descriptors can be categorized into several classes:

1D Descriptors: Molecular weight, atom counts, number of rotatable bonds.

2D Descriptors: Topological indices (e.g., Wiener index, Kier & Hall connectivity indices), 2D pharmacophore features, and properties like molar refractivity and polarizability. researchgate.net

3D Descriptors: Geometric properties (e.g., solvent-accessible surface area), steric parameters (e.g., Verloop parameters), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). nih.gov

Given the large number of possible descriptors, feature selection techniques are employed to identify the subset that is most relevant to the biological activity, thereby reducing model complexity and the risk of overfitting. nih.govelsevierpure.com Common methods include genetic algorithms, stepwise regression, and recursive feature elimination. nih.gov For pyrazole derivatives, descriptors related to hydrophobicity (e.g., LogP), electronic properties (e.g., partial charges), and steric bulk have been shown to be important for their activity. researchgate.netshd-pub.org.rs

Table 2: Common Descriptor Classes in QSAR Studies

Descriptor ClassExamplesRelevance to Pyrazole Amines
ConstitutionalMolecular Weight, Number of N and O atomsBasic molecular properties, size
TopologicalConnectivity indices, Kappa shape indicesMolecular branching and shape
GeometricSolvent Accessible Surface Area (SASA)Interaction with solvent and receptor surface
ElectrostaticDipole moment, Partial charges on atomsPolar interactions, hydrogen bonding capability
Quantum-ChemicalHOMO/LUMO energies, Mulliken chargesReactivity, charge distribution
HydrophobicLogP (octanol-water partition coefficient)Membrane permeability, hydrophobic interactions

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile, summarized by ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Computational methods for predicting ADME properties are vital for early-stage drug discovery, helping to identify and filter out compounds with poor pharmacokinetic characteristics. technologynetworks.comnih.gov These predictions focus on the computational methodologies rather than specific outcomes.

Absorption: Models predict properties like aqueous solubility, intestinal absorption, and blood-brain barrier permeability. nih.gov These are often based on physicochemical descriptors such as LogP, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, frequently framed within rules like Lipinski's Rule of Five. researchgate.net

Distribution: Predictions focus on plasma protein binding and tissue distribution. nih.gov Computational models for these properties can be QSAR-based or use more complex approaches like physiologically based pharmacokinetic (PBPK) modeling. numberanalytics.com

Metabolism: In silico tools predict metabolic stability and identify potential sites of metabolism by cytochrome P450 enzymes. longdom.org Structure-based methods, involving docking the compound into the enzyme's active site, and machine learning models trained on experimental metabolic data are common approaches. hilarispublisher.com

Excretion: Models can predict the primary routes of elimination, such as renal or hepatic clearance. longdom.org These predictions are often derived from other computed properties like molecular weight, polarity, and metabolic stability.

A variety of free and commercial software tools (e.g., SwissADME, pkCSM, QikProp) are available that implement these predictive models, providing a comprehensive in silico ADME profile for compounds like this compound early in the discovery process. nih.gov

Structure Activity Relationship Sar Studies of 3 4 Phenoxyphenyl 1h Pyrazol 5 Amine Analogs

Systematic Design and Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine Analogs for SARnih.gov

The systematic design of analogs often begins with the core structure, which serves as a pharmacophore for targeting specific biological entities like protein kinases. mdpi.com The synthesis of these analogs typically involves multi-step reaction sequences. For instance, the pyrazole (B372694) core can be formed through the cyclization of appropriate precursors, such as the reaction between hydrazine (B178648) derivatives and benzoylacetonitrile, which can yield pyrazoles substituted with vicinal diaryls. nih.gov Another common method involves the reaction of 1,3-dicarbonyl compounds with hydrazines. For more complex fused systems like pyrazolo[3,4-b]quinolines, synthesis can be achieved through the reaction of aromatic amines with 5-chloro-4-formylpyrazoles. mdpi.com

Further modifications are then introduced. For example, in the synthesis of pyrazolo[3,4-g]isoquinolines, a related scaffold, the process starts with the reaction of 3-amino-4-cyano-5-phenylpyrazole with hydrazine or its derivatives to form the fused heterocyclic system. researchgate.net These synthetic strategies allow for the introduction of a wide variety of substituents at different positions of the pyrazole and its associated phenyl rings, enabling a thorough investigation of SAR.

The biological activity of pyrazole derivatives is highly sensitive to the nature and position of substituents.

At the Pyrazole Core: In studies of 3,5-diphenylpyrazole (B73989) derivatives, even simple substitutions can significantly alter activity. The introduction of a methyl or benzyl (B1604629) group was found to decrease inhibitory activity against certain enzymes, whereas a cyclopentyl moiety maintained activity similar to the unsubstituted parent compound. nih.gov

On the Phenyl Rings: The substitution pattern on the phenyl rings is a key determinant of potency and selectivity. For pyrazole-based kinase inhibitors, modifications on the phenyl rings can influence hydrophobic interactions within the ATP-binding pocket of the target kinase.

At the 5-Amino Group: The 5-amino group is a crucial feature, often acting as a hydrogen bond donor. Acylation or substitution of this group can modulate the molecule's interaction with the hinge region of protein kinases. In the development of fibroblast growth factor receptor (FGFR) inhibitors, derivatives of 5-amino-1H-pyrazole-4-carboxamide were synthesized to form covalent bonds with the target enzyme. nih.gov

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency and pharmacokinetic properties. In the context of pyrazole analogs, this involves replacing certain functional groups or rings with others that have similar physical or chemical properties.

Pyrazole Ring Analogs: The pyrazole ring itself can be considered a bioisostere of other five-membered heterocycles. Furthermore, the 1,2,4-triazolo[1,5-a] pyrimidine (B1678525) scaffold has been investigated as a bioisostere for purine (B94841) structures. mdpi.com

Replacement of the Phenyl Ring: The phenoxy group in the 3-(4-phenoxyphenyl) moiety can be replaced with other groups to probe the binding pocket. For instance, replacing the phenyl ring with other aromatic or heteroaromatic systems can alter the electronic properties and binding orientation of the molecule.

Fused Ring Systems: Annelating the pyrazole core with other rings, such as in pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-g]isoquinolines, represents a form of bioisosteric replacement that significantly alters the shape and electronic distribution of the molecule, leading to different kinase inhibition profiles. nih.govchemicalbook.com For example, replacing a six-membered ring with a pyrazole nucleus was explored to understand the impact on kinase inhibitory potency. nih.gov

Identification of Pharmacophoric Features within the this compound Core

A pharmacophore model outlines the essential steric and electronic features required for optimal molecular interactions with a specific biological target. For kinase inhibitors based on this scaffold, key pharmacophoric features have been identified:

Hydrogen Bond Donors/Acceptors: The pyrazole ring contains nitrogen atoms that can act as hydrogen bond acceptors, while the 5-amino group provides a critical hydrogen bond donor. These groups frequently interact with the hinge region of the kinase ATP-binding site.

Hydrophobic Regions: The 4-phenoxyphenyl group provides a large hydrophobic region that can engage in van der Waals and hydrophobic interactions with nonpolar residues in the active site. The specific arrangement of the two phenyl rings is crucial for fitting into the binding pocket. nih.gov

Aromatic/Heterocyclic Core: The central pyrazole ring serves as a rigid scaffold to correctly orient the other functional groups for optimal binding. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core has been identified as a key pharmacophore in the design of inhibitors for kinases like CDK16. mdpi.com

Elucidation of Key Molecular Interactions with Biological Targets

Molecular docking and X-ray crystallography studies have been instrumental in elucidating the binding modes of pyrazole-based inhibitors with their biological targets, primarily protein kinases.

Docking studies on various pyrazole derivatives have shown that these ligands typically bind deep within the ATP-binding pocket. nih.gov The 5-amino group of the pyrazole often forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a common binding motif for Type I kinase inhibitors.

In the case of pyrazolo[3,4-g]isoquinoline analogs, the pyridine (B92270) moiety is oriented toward the hinge region, establishing a hydrogen bond. researchgate.net The phenoxyphenyl group extends into a hydrophobic pocket, with the terminal phenyl ring making key hydrophobic contacts. The specific orientation and interactions can be modulated by substituents. For example, alkyl groups introduced at certain positions can occupy hydrophobic pockets formed by residues such as isoleucine and phenylalanine. researchgate.net X-ray co-crystal structures of related 5-amino-1H-pyrazole-4-carboxamide derivatives have confirmed their ability to bind irreversibly to FGFR1, providing a detailed picture of the covalent interactions formed. nih.gov

Correlation Between Structural Modifications and In Vitro Biological Activitiesnih.govmdpi.com

Systematic structural modifications of the this compound scaffold and its analogs have allowed for the establishment of clear correlations with their in vitro biological activities.

The development of kinase inhibitors often involves screening against a panel of kinases to determine potency and selectivity. For analogs of this compound, SAR studies have generated extensive data on their inhibitory activities.

In one study on pyrazolo[3,4-g]isoquinolines, analogs were tested against a panel of kinases including Haspin, CLK1, DYRK1A, and CDK9. nih.gov The results indicated that nitro-substituted analogs were potent Haspin inhibitors. nih.gov For example, compounds 1b and 1c showed IC₅₀ values of 57 nM and 66 nM against Haspin, respectively. nih.gov The conversion of the nitro group to an amino group led to varied effects on selectivity. For instance, the amino analog 2c was the best Haspin inhibitor in its series with an IC₅₀ of 62 nM and demonstrated a 4-fold selectivity for Haspin over DYRK1A. nih.gov

The introduction of an alkyl group at the 4-position led to different kinase inhibition profiles. nih.gov A methyl group (3a ) resulted in an IC₅₀ of 167 nM against Haspin but was more potent against CLK1 (IC₅₀ = 101 nM). researchgate.net This highlights how seemingly minor structural changes can significantly shift the selectivity profile of the inhibitor.

The data below summarizes the kinase inhibitory activity for a selection of pyrazolo[3,4-g]isoquinoline analogs, which share a related core structure.

CompoundModificationTarget KinaseIC₅₀ (nM)
1bNitro analogHaspin57
1cNitro analogHaspin66
2cAmino analogHaspin62
3a4-Methyl analogHaspin167
3a4-Methyl analogCLK1101

These SAR studies underscore the importance of the this compound scaffold as a template for designing potent and selective enzyme inhibitors. The systematic exploration of substituents and bioisosteric replacements continues to yield novel compounds with tailored biological activities.

Strategies for Optimization of Potency and Selectivity (Pre-clinical focus)

The optimization of lead compounds based on the this compound scaffold is a multi-faceted process aimed at enhancing potency against the desired target while minimizing activity against off-target receptors, thereby improving the selectivity profile. Preclinical optimization strategies often integrate computational methods with synthetic chemistry.

A primary strategy is structure-based drug design . This approach relies on obtaining the X-ray crystal structure of an analog bound to its target protein. nih.govacs.org This structural information provides atomic-level details of the binding mode, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov For example, the discovery of a unique hydrogen bond between the C5-amine of a pyrazole inhibitor and a threonine residue in the p38 kinase active site allowed for rational modifications to other parts of the molecule to maximize this and other interactions, thereby improving potency. nih.gov By visualizing the inhibitor in the binding pocket, medicinal chemists can design new analogs with substituents that occupy unfilled hydrophobic pockets or form additional hydrogen bonds with nearby amino acid residues, leading to enhanced affinity and selectivity.

Selectivity optimization is another crucial aspect. Many pyrazole-based compounds, particularly kinase inhibitors, interact with the highly conserved ATP-binding site, which can lead to off-target effects. nih.gov Achieving selectivity often involves designing analogs that can exploit unique features of the target's binding site that are not present in other related proteins. This can be achieved by designing substituents that interact with less-conserved regions outside the primary binding pocket or by targeting unique conformations of the enzyme. researchgate.net For instance, developing inhibitors that are selective for BRAF V600E over other kinases involved designing molecules that could specifically target the mutated form of the enzyme. nih.gov

The following table summarizes common optimization strategies and their rationales in the context of pyrazole-based inhibitors.

Table 2: Preclinical Optimization Strategies for Pyrazole Analogs
StrategyRationaleExample Approach
Structure-Based DesignTo rationally design new analogs with improved binding affinity based on target structure.Use X-ray co-crystal structures to identify key interactions and unoccupied pockets within the receptor's active site. nih.gov
Improve Physicochemical PropertiesTo enhance drug-like properties such as solubility and bioavailability.Incorporate polar groups (e.g., hydroxyls, amines) to increase solubility and reduce lipophilicity. nih.gov
Enhance SelectivityTo minimize off-target activity and potential side effects.Design substituents that interact with non-conserved amino acid residues or target unique protein conformations. nih.gov
Bioisosteric ReplacementTo improve potency, selectivity, or pharmacokinetic properties by replacing a functional group with a structurally similar one.Replace a phenyl ring with a different heterocycle (e.g., pyridine, pyrimidine) to alter electronic properties and binding interactions. nih.gov

Through these iterative cycles of design, synthesis, and testing, analogs of this compound can be refined into potent and selective preclinical candidates.

Mechanistic Biological Investigations of 3 4 Phenoxyphenyl 1h Pyrazol 5 Amine in Vitro & Pre Clinical

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are fundamental in determining the specific molecular targets of a compound. For 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine, these assays have been crucial in identifying its potential as a modulator of key enzymatic activities.

Specific Kinase Inhibition Studies

The pyrazole (B372694) scaffold is a well-established pharmacophore in the development of kinase inhibitors. Research into analogous compounds has demonstrated that derivatives of 3-amino-1H-pyrazole can exhibit potent inhibitory activity against various kinases, which are critical regulators of cell signaling, proliferation, and survival.

While specific, comprehensive kinase inhibition screening data for this compound is not extensively available in publicly accessible literature, the general approach to these studies involves screening the compound against a panel of purified kinases. The inhibitory activity is typically quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the kinase's activity.

Table 1: Representative Kinase Inhibition Profile for a Pyrazole Analog

Kinase TargetIC50 (nM)
Kinase A50
Kinase B200
Kinase C>1000
Kinase D85

Note: This table is illustrative and based on data for analogous pyrazole-based kinase inhibitors, not specifically this compound.

Protease and Phosphatase Modulation

Beyond kinases, the inhibitory potential of pyrazole derivatives extends to other enzyme classes such as proteases and phosphatases. For instance, certain pyrazole-containing compounds have been investigated as inhibitors of thrombin, a key serine protease involved in the coagulation cascade. Similarly, other related structures have shown inhibitory activity against phosphatases, enzymes that counteract the action of kinases.

Currently, specific data detailing the modulation of proteases and phosphatases by this compound is limited. Further research is required to fully characterize its activity against these enzyme families.

Mechanistic Studies of Enzyme-Ligand Interactions

Understanding the precise molecular interactions between an inhibitor and its target enzyme is crucial for rational drug design and optimization. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular modeling are employed to elucidate these interactions.

For pyrazole-based inhibitors, studies have often revealed that the pyrazole core can form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases. The substituents on the pyrazole ring then occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor. While detailed mechanistic studies for this compound are not widely published, it is hypothesized that the 4-phenoxyphenyl group plays a significant role in anchoring the molecule within the active site of its target enzymes.

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays provide a more physiologically relevant context to validate the findings from in vitro enzyme assays and to assess a compound's ability to engage its target within a living cell and modulate downstream signaling pathways.

Studies in Cultured Cell Lines for Specific Target Activity (non-human cell lines)

To investigate the cellular activity of this compound, researchers would typically utilize various non-human cultured cell lines. These assays can confirm that the compound is cell-permeable and can engage its intended target in a cellular environment. A common method to assess target engagement is to measure the phosphorylation status of a known substrate of the target kinase. A reduction in substrate phosphorylation in the presence of the compound would indicate successful target inhibition.

Table 2: Illustrative Cellular Target Engagement Data in a Non-Human Cell Line

Cell LineTargetBiomarker MeasuredEC50 (µM)
Murine_Cell_Line_XKinase YPhospho-Substrate Z Level0.5
Rat_Cell_Line_AKinase BDownstream Gene Expression1.2

Note: This table is a hypothetical representation of data that could be generated for a compound like this compound.

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are powerful tools to assess the effect of a compound on a specific signaling pathway. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by the signaling pathway of interest. An increase or decrease in the expression of the reporter gene in the presence of the compound indicates modulation of the pathway.

Receptor Binding Assays for Ligand-Receptor Interactions

For instance, a class of novel pyrazole compounds has been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type-I receptor (TβRI) kinase. nih.govacs.org Kinetic analyses have revealed that these pyrazoles often act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain. nih.govacs.org This competitive inhibition prevents the natural substrate, ATP, from binding, thereby blocking the kinase's activity. The binding affinity of these compounds can be quite high, with some exhibiting Ki values as low as 15 nM. nih.govacs.org

The table below summarizes the inhibitory activity of some pyrazole analogs against TβRI kinase.

CompoundTargetInhibition Constant (Ki)Mechanism of Action
Novel Pyrazole Compound 1TβRI Kinase15 nMATP-Competitive
Novel Pyrazole Compound 2TβRI Kinase~50 nMATP-Competitive

Molecular Mechanisms of Action Delineation

Understanding the molecular mechanisms of action is critical to elucidating the biological effects of a compound. For pyrazole derivatives, research has pointed towards two primary mechanisms: the inhibition of downstream signaling pathways and direct interaction with cellular macromolecules.

As many pyrazole derivatives are kinase inhibitors, a significant part of their mechanism involves the disruption of downstream signaling pathways. For pyrazole compounds that inhibit TβRI kinase, a key downstream effect is the inhibition of Smad protein phosphorylation. nih.govacs.org In the canonical TGF-β signaling pathway, the activation of TβRI leads to the phosphorylation of Smad2 and Smad3. mdpi.com These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in processes like cell proliferation, differentiation, and apoptosis. mdpi.com

Studies have shown that treatment with TβRI-inhibiting pyrazoles leads to a dose-dependent reduction in TGF-β-induced Smad2 phosphorylation in cellular models. nih.govacs.org This blockade of the TGF-β/Smad pathway can, in turn, inhibit processes such as the epithelial-mesenchymal transition (EMT), which is implicated in cancer progression and fibrosis. nih.govacs.org

The table below illustrates the effect of a representative pyrazole TβRI inhibitor on a key downstream signaling event.

CompoundCell LineEffectOutcome
Pyrazole TβRI InhibitorNMuMG (mammary epithelial cells)Inhibition of TGF-β-induced Smad2 phosphorylationBlockade of Epithelial-Mesenchymal Transition (EMT)

Some pyrazole derivatives have been found to interact directly with cellular macromolecules like DNA. nih.govnih.gov This interaction can be a crucial aspect of their biological activity. Studies on certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated their ability to bind to Calf Thymus DNA (CT-DNA). nih.gov The binding mode is often non-covalent, potentially involving intercalation or groove binding. nih.gov

Such interactions can lead to conformational changes in the DNA structure, which may interfere with DNA replication and transcription, ultimately contributing to cytotoxic effects in cancer cells. nih.gov Molecular docking studies have been employed to further explore the preferred binding modes and grooves of these compounds with DNA. nih.gov

Development of Assays for Investigating Biological Activity

A variety of in vitro assays are employed to investigate the biological activity of pyrazole derivatives. These assays are essential for screening new compounds and characterizing their mechanisms of action.

Kinase Inhibition Assays: To evaluate the potential of compounds like this compound as kinase inhibitors, several assay formats can be utilized. Radiometric assays, which measure the incorporation of radioactive phosphate (B84403) from ATP into a substrate, are a common method. nih.govnih.gov Non-radiometric methods, such as the ADP-Glo™ kinase assay, which quantifies the amount of ADP produced during the kinase reaction, are also widely used. nih.govnih.gov Homogeneous Time-Resolved Fluorescence (HTRF) assays provide another platform for assessing kinase activity and inhibition. springernature.com

Cell Viability and Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay frequently used to assess the metabolic activity of cells, which can be an indicator of cell viability and proliferation. srrjournals.comnih.gov This assay helps determine the cytotoxic effects of compounds on cancer cell lines. srrjournals.comnih.gov

DNA Interaction and Damage Assays: To investigate the interaction of pyrazole compounds with DNA, techniques such as UV-visible spectroscopy, viscosity measurements, and thermal denaturation studies with CT-DNA are employed. nih.gov Furthermore, assays like the comet assay and DNA fragmentation analysis can be used to assess the extent of DNA damage induced by these compounds in cells. nih.gov

The table below provides a summary of common assays used to evaluate the biological activity of pyrazole derivatives.

Assay TypePurposeExamples
Kinase InhibitionTo measure the inhibitory effect on kinase activity.Radiometric assays, ADP-Glo™ assay, HTRF assay. nih.govnih.govspringernature.com
Cell Viability/CytotoxicityTo assess the effect on cell proliferation and survival.MTT assay. srrjournals.comnih.gov
DNA InteractionTo determine the binding of compounds to DNA.UV-visible spectroscopy, viscosity measurements, thermal denaturation. nih.gov
DNA DamageTo quantify the extent of DNA damage in cells.Comet assay, DNA fragmentation analysis. nih.gov

Applications and Future Directions of 3 4 Phenoxyphenyl 1h Pyrazol 5 Amine in Research

Role as a Chemical Probe in Chemical Biology

Chemical probes are small molecules used to study and manipulate biological systems, enabling the investigation of protein function and the validation of new drug targets. The 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine scaffold is of interest in this context due to its presence in bioactive molecules.

While specific studies detailing the use of this compound as a standalone chemical probe for target validation are not extensively documented, its core structure is integral to more complex molecules used for such purposes. For instance, the broader pyrazolo[3,4-d]pyrimidine scaffold, which can be synthesized from this compound, is found in numerous kinase inhibitors. These inhibitors are frequently used to validate the role of specific kinases in disease pathways. The utility of such compounds in probing enzyme function underscores the potential of the this compound framework as a starting point for developing novel and selective chemical probes.

Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biological processes in real-time. The development of fluorescent probes often involves conjugating a fluorophore to a ligand that selectively binds to a target of interest. The this compound scaffold, with its reactive amine group, is amenable to chemical modification, including the attachment of fluorescent moieties. Although specific fluorescent probes directly derived from this compound are not widely reported in the literature, the general strategy of using pyrazole-based scaffolds in the design of fluorescent probes is established. The phenoxyphenyl group can also influence the photophysical properties of a potential probe, making this scaffold an interesting candidate for future development in this area.

Potential as a Scaffold in Rational Ligand Design and Discovery (non-clinical)

Rational ligand design aims to develop molecules that can selectively bind to a biological target. The this compound structure serves as a valuable scaffold in this endeavor, particularly in the fields of fragment-based drug discovery and lead optimization. This compound is notably a key intermediate in the synthesis of Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK), highlighting the significance of this scaffold in medicinal chemistry. chemicalbook.comsynzeal.com

Fragment-based drug discovery (FBDD) is a method for identifying lead compounds as part of the drug discovery process. drugdiscoverychemistry.comrsc.orgmdpi.com It involves identifying small chemical fragments, which may bind weakly to the biological target, and then growing them or combining them to produce a lead with a higher affinity. The this compound molecule, with a molecular weight suitable for a fragment library, possesses key structural features, including hydrogen bond donors and acceptors and a rigid core, that are desirable for FBDD. The pyrazole (B372694) ring is a common motif in kinase inhibitors, and the phenoxyphenyl tail can occupy hydrophobic pockets in target proteins.

Table 1: Potential Fragment Properties of this compound

Property Value/Characteristic Significance in FBDD
Molecular Weight ~251.28 g/mol Falls within the typical range for chemical fragments (<300 Da).
Hydrogen Bond Donors 2 (amine and pyrazole NH) Provides opportunities for specific interactions with target proteins.
Hydrogen Bond Acceptors 2 (pyrazole nitrogens) Facilitates binding to biological targets.
Rotatable Bonds 2 Offers conformational flexibility while maintaining a degree of rigidity.

Note: The values are estimated and serve to illustrate the fragment-like properties of the compound.

Scaffold hopping is a computational chemistry technique that aims to identify isofunctional molecular structures with significantly different molecular backbones. nih.govresearchgate.net This strategy is employed to discover novel compounds with improved properties such as potency, selectivity, or pharmacokinetic profiles. The this compound scaffold can serve as a starting point for scaffold hopping explorations to discover new classes of inhibitors for various targets.

In lead optimization, medicinal chemists modify the structure of a lead compound to improve its characteristics. The this compound core has been a subject of such optimization in the development of kinase inhibitors. For example, derivatives of the related 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been synthesized and optimized to yield potent and selective multikinase inhibitors for cancer therapy. nih.gov These studies demonstrate the tractability of the pyrazole core for chemical modification and the potential for generating diverse libraries of compounds for preclinical evaluation. Research on N-(1H-Pyrazol-3-yl)pyridin-2-amine derivatives as inhibitors of Dual Leucine Zipper Kinase (DLK) further illustrates the successful application of scaffold hopping from a pyrimidine (B1678525) to a pyrazole core to improve physicochemical properties. nih.gov

Table 2: Examples of Pre-clinical Lead Optimization based on Pyrazole Scaffolds

Original Scaffold/Lead Target Optimization Strategy Outcome Reference
3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Src kinase Structural modification of substituents Discovery of potent multi-kinase inhibitors for TNBC nih.gov
Pyrimidine-based kinase inhibitor Dual Leucine Zipper Kinase (DLK) Shape-based scaffold hopping to a pyrazole core Identification of potent, selective, and brain-penetrant DLK inhibitors nih.gov

Emerging Applications in Materials Science

Currently, there is limited published research on the applications of this compound in the field of materials science. However, pyrazole-containing compounds, in general, have been investigated for their potential in various materials science applications due to their coordination properties with metal ions and their electronic characteristics. The unique combination of a pyrazole ring, an amine group, and a phenoxyphenyl moiety in this compound could potentially be exploited in the design of novel organic materials, such as organic light-emitting diodes (OLEDs), sensors, or corrosion inhibitors. Further research is needed to explore the potential of this compound and its derivatives in this emerging area.

Photophysical Properties and Dye Applications

The inherent fluorescence of pyrazole-based compounds suggests that this compound could be a valuable scaffold for the development of novel dyes and photophysical probes. While specific photophysical data for this exact compound is not extensively documented, the properties of analogous pyrazole derivatives provide a strong indication of its potential.

Research into pyrazole-phenanthridine based D-π-A luminophores has demonstrated that the pyrazole moiety can act as an effective electron donor in fluorescent dyes. nih.gov Upon protonation, these molecules can exhibit intramolecular charge transfer (ICT), leading to significant changes in their emission spectra. nih.gov This suggests that this compound could be developed into a pH-sensitive fluorescent probe.

Furthermore, studies on pyrazolylpyrene chromophores have shown that combining pyrazole with other aromatic systems can lead to highly fluorescent dyes. mdpi.com The phenoxyphenyl group in this compound could be functionalized with other chromophores to tune its photophysical properties, potentially leading to dyes with applications in cellular imaging and materials science. jmpas.com

Table 1: Potential Photophysical Properties of this compound Based on Analogous Compounds

PropertyPredicted CharacteristicPotential Application
Fluorescence Likely to exhibit fluorescence in the UV-Visible region.Fluorescent probe, organic light-emitting diodes (OLEDs).
Solvatochromism Emission wavelength may be sensitive to solvent polarity.Polarity sensor.
pH Sensitivity The amine and pyrazole nitrogens could be protonated, leading to changes in absorption and emission.pH sensor for biological or environmental systems.
Quantum Yield May be enhanced through structural modification and conjugation with other fluorophores.Bright fluorescent labels for imaging.

Supramolecular Chemistry and Self-Assembly

The structure of this compound is well-suited for applications in supramolecular chemistry and self-assembly. The pyrazole ring, with its hydrogen bond donor (N-H) and acceptor (N) sites, can participate in the formation of ordered supramolecular structures. researchgate.net

Pyrazole derivatives are known to form various self-associated structures, including dimers, trimers, tetramers, and catemers, through hydrogen bonding. researchgate.net The specific nature of the self-assembly can be influenced by the substituents on the pyrazole ring. The phenoxyphenyl group of this compound could influence the packing of the molecules in the solid state, potentially leading to the formation of liquid crystalline phases or other ordered materials.

Furthermore, the amine group provides an additional site for hydrogen bonding or for covalent modification to introduce other recognition motifs. This could enable the design of complex, self-assembling systems with specific functions, such as molecular capsules or porous frameworks for guest encapsulation. The study of how different functional groups on the pyrazole ring direct self-assembly is an active area of research. rsc.org

Integration with High-Throughput Technologies

The advancement of drug discovery and materials science is increasingly reliant on high-throughput technologies. The this compound scaffold is amenable to these approaches, which can accelerate the discovery of new derivatives with desired properties.

Automated Synthesis and Screening of Derivatives

The synthesis of pyrazole derivatives can be adapted for automated and high-throughput formats. whiterose.ac.uk Various synthetic routes to pyrazoles, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, can be performed in parallel, allowing for the rapid generation of a library of compounds based on the this compound core. nih.govmdpi.com

Automated synthesis platforms can be coupled with high-throughput screening to quickly evaluate the biological or material properties of the synthesized derivatives. For example, a library of this compound analogs could be screened for their inhibitory activity against a panel of protein kinases, a common target for pyrazole-based drugs. nih.gov This integrated approach significantly shortens the timeline for identifying lead compounds. whiterose.ac.uk

Application in Array-Based Screening Platforms

Array-based screening platforms allow for the miniaturized and parallel testing of thousands of compounds. Derivatives of this compound could be immobilized on a solid support to create a chemical microarray. This array could then be used to screen for interactions with proteins, nucleic acids, or even whole cells.

This technology is particularly useful for identifying compounds with specific binding properties or for profiling the selectivity of a compound against a large number of targets. The data generated from such screens can provide valuable insights into the structure-activity relationships of the this compound scaffold.

Advanced Research Methodologies and Outlook

The future of chemical research will be heavily influenced by the integration of computational tools and artificial intelligence. These methodologies can guide the design and optimization of molecules like this compound with unprecedented efficiency.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials design. jmpas.comresearchgate.net These technologies can be used to build predictive models for various properties of molecules, such as their biological activity, toxicity, and photophysical characteristics.

For this compound, ML models could be trained on existing data for pyrazole derivatives to predict the properties of novel, virtual analogs. This in silico screening can prioritize the synthesis of compounds that are most likely to have the desired characteristics, saving time and resources. nih.goveurasianjournals.com

Furthermore, generative AI models can be used to design entirely new molecules based on the this compound scaffold with optimized properties. These models can explore a vast chemical space to identify novel structures that may not be conceived through traditional medicinal chemistry approaches. nih.gov The integration of AI and automated synthesis could ultimately lead to a closed-loop system for the autonomous discovery of new functional molecules.

Advanced Spectroscopic and Microscopic Techniques for In-Cell Studies (non-clinical)

The investigation of small molecules within the complex intracellular environment necessitates sophisticated analytical techniques that offer high sensitivity, specificity, and spatial resolution. For compounds like this compound, advanced spectroscopic and microscopic methods are pivotal in elucidating its subcellular localization, interactions with biomolecules, and its metabolic fate on a non-clinical basis. While direct in-cell studies on this specific compound are not extensively documented in publicly available literature, the broader class of pyrazole derivatives has shown significant promise in bioimaging applications, suggesting a potential pathway for future research. rsc.orgnih.gov

Fluorescence-Based Microscopy:

Fluorescence microscopy is a cornerstone of in-cell studies, relying on the intrinsic fluorescence of a molecule or the use of fluorescent probes. mdpi.com Pyrazole derivatives, in particular, are recognized for their potential as fluorophores, with their synthetic versatility allowing for the fine-tuning of their photophysical properties. rsc.orgwordpress.com For a compound like this compound, its potential for intracellular imaging would first depend on its inherent fluorescent properties. Should the compound exhibit native fluorescence, techniques like confocal fluorescence microscopy could be employed to visualize its distribution within living or fixed cells.

In instances where the intrinsic fluorescence is weak or absent, the pyrazole scaffold can be chemically modified to incorporate a fluorophore, creating a fluorescent probe. nih.gov Such probes can be designed to target specific subcellular compartments or to respond to changes in the intracellular environment. nih.govresearchgate.net The application of pyrazole derivatives in bioimaging is an active area of research, with studies demonstrating their use in labeling organelles and detecting ions within cells. wordpress.commdpi.com

Raman Spectroscopy and Imaging:

Raman spectroscopy offers a label-free approach to chemical analysis within cells, providing detailed information based on the vibrational modes of molecules. nih.gov This technique can generate a chemical "fingerprint" of a compound, allowing for its identification and mapping within a cell without the need for fluorescent tags. researchgate.net Confocal Raman microscopy can be used to acquire spectra from different subcellular locations, potentially revealing the distribution of this compound and its interactions with endogenous biomolecules like lipids and proteins. nih.gov

Advanced techniques such as Tip-Enhanced Raman Spectroscopy (TERS) could offer nanoscale chemical imaging, providing unprecedented spatial resolution to study the compound's interaction with specific cellular structures. While the application of Raman spectroscopy to this specific pyrazole derivative has not been reported, the technique's ability to analyze small molecules in a complex biological matrix makes it a valuable tool for future in-cell investigations.

Mass Spectrometry Imaging (MSI):

Mass Spectrometry Imaging (MSI) is a powerful technique for visualizing the spatial distribution of a wide range of molecules, including drugs and their metabolites, directly in tissue sections and cell cultures. nih.govrsc.org MSI techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, can map the location of this compound within a cell population or even at the single-cell level. This can provide crucial information about its uptake, distribution, and potential accumulation in specific organelles. chemrxiv.org

A key advantage of MSI is its ability to simultaneously detect the parent compound and its metabolites, offering insights into the cellular metabolism of the drug. nih.gov This label-free technique provides high chemical specificity and is complementary to other imaging modalities.

The table below summarizes the potential applications of these advanced techniques for the in-cell study of this compound, based on the established use of these methods for other small molecules and pyrazole derivatives.

TechniquePotential Application for In-Cell Studies of this compoundInformation Gained
Confocal Fluorescence Microscopy Visualization of the compound's subcellular localization.Spatial distribution within cellular compartments (e.g., nucleus, mitochondria, cytoplasm).
Raman Spectroscopy/Microscopy Label-free identification and mapping of the compound within cells.Chemical fingerprint, distribution, and potential interactions with intracellular biomolecules.
Mass Spectrometry Imaging (MSI) Mapping the spatial distribution of the parent compound and its metabolites.Cellular uptake, distribution, accumulation, and metabolic profiling at the cellular and subcellular level.

Future research leveraging these advanced spectroscopic and microscopic techniques will be instrumental in building a comprehensive understanding of the intracellular behavior of this compound, paving the way for its potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine?

The synthesis typically involves multi-step protocols:

  • Condensation reactions : Reacting α,β-unsaturated ketones with hydrazine derivatives under microwave irradiation (e.g., 3-(4-bromophenyl) derivatives synthesized via microwave-mediated reactions) .
  • Nucleophilic substitution : Substitution of halogenated intermediates with phenoxyphenyl groups, followed by cyclization to form the pyrazole core. For example, thiourea analogues are converted to tetrazol-5-amine regioisomers via oxidative or reductive steps .
  • Solvent-free methods : One-pot synthesis under solvent-free conditions using barbituric acids, aldehydes, and pyrazol-amines to improve yield and reduce purification steps .

Q. How is the molecular structure of this compound confirmed experimentally?

  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic crystal systems (space group P1) with parameters such as a = 8.5088 Å, b = 9.8797 Å, and α = 79.906° have been reported for analogous pyrazol-amine derivatives . Refinement using SHELX software (e.g., SHELXL for small-molecule structures) achieves R factors < 0.08, ensuring accuracy .
  • Spectroscopic methods :
    • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
    • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 307.12 for C15_{15}H12_{12}ClN3_3) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial testing : Agar dilution or microbroth dilution assays against Staphylococcus aureus or Candida albicans (MIC values < 10 µg/mL reported for halogenated derivatives) .
  • Antitubercular screening : Luciferase reporter assays using Mycobacterium tuberculosis H37Rv (IC50_{50} values < 5 µM for select analogues) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Discrepancies often arise due to:

  • Structural variations : Substituent effects (e.g., 4-methoxyphenyl vs. 4-fluorophenyl groups alter lipophilicity and target binding) .
  • Assay conditions : Standardize protocols (e.g., pH, incubation time) and use internal controls (e.g., reference drugs like isoniazid for antitubercular assays) .
  • Data normalization : Express activity as % inhibition relative to positive/negative controls to minimize inter-lab variability .

Q. What strategies optimize pharmacokinetic properties of this compound?

  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability. For example, 3-(trifluoromethyl)phenyl analogues show improved plasma half-lives .
  • Prodrug design : Mask polar amines with acetyl or tert-butoxycarbonyl (Boc) groups to improve oral bioavailability .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to cytochrome P450 enzymes and optimize ADME profiles .

Q. What challenges arise in crystallographic analysis due to polymorphism?

  • Crystal packing variations : Polymorphs with different unit cell parameters (e.g., monoclinic vs. triclinic systems) complicate phase identification. Use differential scanning calorimetry (DSC) to detect thermal transitions .
  • Data refinement : High R factors (>0.10) may indicate disorder. Apply twin refinement (SHELXL TWIN command) for twinned crystals .

Q. How are structure-activity relationships (SAR) explored for pyrazol-amine derivatives?

  • Systematic substitution : Synthesize derivatives with varied aryl groups (e.g., 4-nitrophenyl, 3,4-dimethoxyphenyl) and compare bioactivity. For example, 4-fluorophenyl derivatives exhibit enhanced antimicrobial activity over chlorinated analogues .
  • Pharmacophore mapping : Identify critical moieties (e.g., pyrazole NH2_2 group for hydrogen bonding) using software like Schrödinger’s Phase .

Q. What methodologies address low solubility in pharmacological studies?

  • Co-crystallization : Form co-crystals with succinic acid or caffeine to enhance aqueous solubility (e.g., 2:1 molar ratios improve solubility by >50%) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) to increase bioavailability, as demonstrated for similar hydrophobic compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.